molecular formula C21H15ClFN3O2 B11545149 N-(3-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(3-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11545149
M. Wt: 395.8 g/mol
InChI Key: CMFZIKOAVJWMLT-ZMOGYAJESA-N
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Description

N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group attached to a carbonyl group. The presence of a fluorine atom and a chlorophenyl group further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, and solvents like ethanol or methanol are commonly used. The reaction conditions often require heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[3-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H15ClFN3O2/c22-16-10-8-14(9-11-16)13-24-26-20(27)15-4-3-5-17(12-15)25-21(28)18-6-1-2-7-19(18)23/h1-13H,(H,25,28)(H,26,27)/b24-13+

InChI Key

CMFZIKOAVJWMLT-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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